molecular formula C11H16O2 B166146 (R)-(+)-1-Benzyloxy-butane-2-OL CAS No. 128821-01-2

(R)-(+)-1-Benzyloxy-butane-2-OL

Cat. No. B166146
M. Wt: 180.24 g/mol
InChI Key: ZBNXMTHJYVSJGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-1-Benzyloxy-butane-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been widely used in organic synthesis and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of (R)-(+)-1-Benzyloxy-butane-2-OL is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a chiral ligand by forming complexes with metal ions, which can then catalyze asymmetric reactions.

Biochemical And Physiological Effects

(R)-(+)-1-Benzyloxy-butane-2-OL has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-(+)-1-Benzyloxy-butane-2-OL in lab experiments include its high enantioselectivity, versatility, and ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of (R)-(+)-1-Benzyloxy-butane-2-OL in scientific research. These include its use in the development of new chiral catalysts, the synthesis of new chiral compounds, and the development of new drugs and pharmaceuticals. It can also be used in the study of chiral recognition and the development of new analytical methods for the detection of chiral compounds.
Conclusion:
(R)-(+)-1-Benzyloxy-butane-2-OL is a chiral alcohol that has shown promising results in scientific research. It has been extensively used in organic synthesis and has potential applications in various fields. Its unique properties make it a valuable tool for the development of new drugs, catalysts, and analytical methods. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

(R)-(+)-1-Benzyloxy-butane-2-OL can be synthesized using various methods. One of the most common methods is the asymmetric reduction of 1-benzyloxy-2-butanone using chiral reducing agents such as borane or lithium aluminum hydride. This method results in the formation of the desired chiral alcohol with high enantioselectivity.

Scientific Research Applications

(R)-(+)-1-Benzyloxy-butane-2-OL has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a chiral ligand in asymmetric catalysis, and as a building block for the synthesis of various chiral compounds. It has also shown promising results in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(2R)-1-phenylmethoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNXMTHJYVSJGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474802
Record name 2-Butanol, 1-(phenylmethoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Benzyloxy-butane-2-OL

CAS RN

167354-12-3
Record name 2-Butanol, 1-(phenylmethoxy)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.